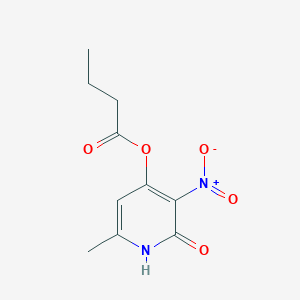
N-(2-Cyanophenyl)-N-cyclobutylprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Cyanophenyl)-N-cyclobutylprop-2-enamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating neuronal excitability. The inhibition of GABA transaminase by CPP-115 leads to an increase in GABA levels, which can have a variety of effects on the brain and body.
Mecanismo De Acción
The mechanism of action of N-(2-Cyanophenyl)-N-cyclobutylprop-2-enamide involves the inhibition of GABA transaminase, which leads to an increase in GABA levels. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. By increasing GABA levels, N-(2-Cyanophenyl)-N-cyclobutylprop-2-enamide can have a variety of effects on the brain and body, including reducing anxiety and promoting relaxation.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(2-Cyanophenyl)-N-cyclobutylprop-2-enamide are largely due to its ability to increase GABA levels. GABA is involved in a variety of physiological processes, including the regulation of neuronal excitability, muscle tone, and sleep. By increasing GABA levels, N-(2-Cyanophenyl)-N-cyclobutylprop-2-enamide can have a variety of effects on the body, including reducing anxiety, promoting relaxation, and reducing muscle spasms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-Cyanophenyl)-N-cyclobutylprop-2-enamide for lab experiments is its potency and selectivity as a GABA transaminase inhibitor. This makes it a useful tool for studying the role of GABA in various physiological processes. However, one limitation of N-(2-Cyanophenyl)-N-cyclobutylprop-2-enamide is that it can be difficult to synthesize, which can limit its availability for research purposes.
Direcciones Futuras
There are several potential future directions for research involving N-(2-Cyanophenyl)-N-cyclobutylprop-2-enamide. One area of interest is its potential use in treating addiction, particularly cocaine addiction. Studies have shown that N-(2-Cyanophenyl)-N-cyclobutylprop-2-enamide can reduce cocaine self-administration in rats, suggesting that it may be a promising treatment for cocaine addiction in humans.
Another area of interest is the potential use of N-(2-Cyanophenyl)-N-cyclobutylprop-2-enamide in treating epilepsy. Studies have shown that N-(2-Cyanophenyl)-N-cyclobutylprop-2-enamide can reduce seizure activity in animal models of epilepsy, suggesting that it may be a useful treatment for this condition in humans.
Finally, there is also interest in studying the long-term effects of N-(2-Cyanophenyl)-N-cyclobutylprop-2-enamide on GABA levels and neuronal excitability. This could help to shed light on the role of GABA in various physiological processes and may lead to the development of new treatments for neurological and psychiatric disorders.
Métodos De Síntesis
N-(2-Cyanophenyl)-N-cyclobutylprop-2-enamide can be synthesized using a multi-step process involving the reaction of various chemicals. The first step involves the reaction of 2-bromo-4'-cyanobiphenyl with cyclobutylmagnesium bromide to form the corresponding cyclobutyl ketone. This ketone is then reacted with propargyl bromide to form the propargyl ketone. Finally, the propargyl ketone is reacted with ammonia to form N-(2-Cyanophenyl)-N-cyclobutylprop-2-enamide.
Aplicaciones Científicas De Investigación
N-(2-Cyanophenyl)-N-cyclobutylprop-2-enamide has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to be effective in treating a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and depression. In addition, N-(2-Cyanophenyl)-N-cyclobutylprop-2-enamide has been studied for its potential use in treating addiction, particularly cocaine addiction.
Propiedades
IUPAC Name |
N-(2-cyanophenyl)-N-cyclobutylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-2-14(17)16(12-7-5-8-12)13-9-4-3-6-11(13)10-15/h2-4,6,9,12H,1,5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWAYPEGFKKRBQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N(C1CCC1)C2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Cyanophenyl)-N-cyclobutylprop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Boronic acid, B-[2-[(4-ethyl-1-piperazinyl)methyl]phenyl]-](/img/structure/B2772893.png)
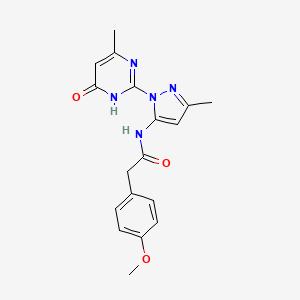
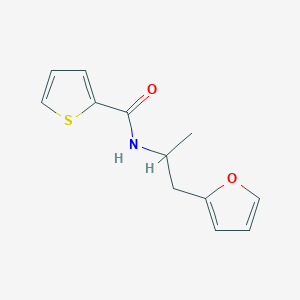
![[2-[4-(Hexanoylamino)phenyl]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2772896.png)
![methyl 4-[3-(4-hydroxyphenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate](/img/structure/B2772897.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2772898.png)
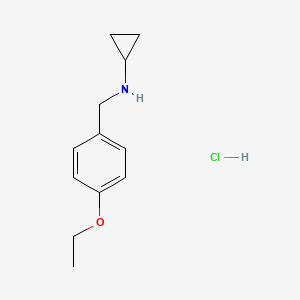
![2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-mesitylacetamide](/img/structure/B2772902.png)
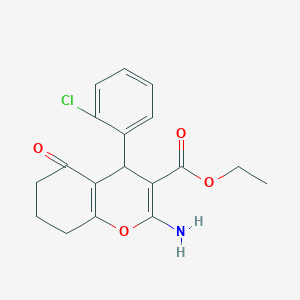
![N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2772904.png)
![3-methoxy-N,2-dimethyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2H-indazole-6-carboxamide](/img/structure/B2772907.png)
![2,2,2-Trifluoro-1-[1-(4-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]ethanone](/img/structure/B2772908.png)
